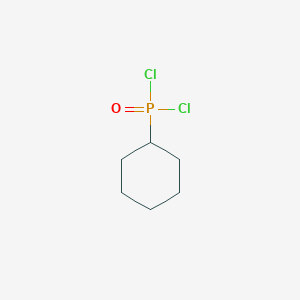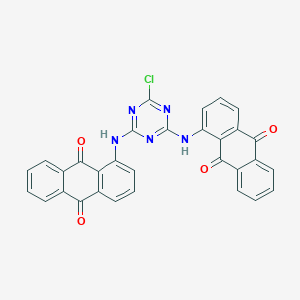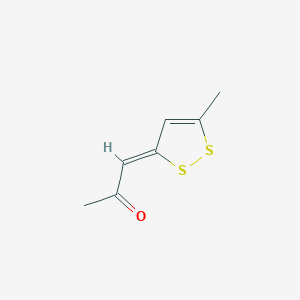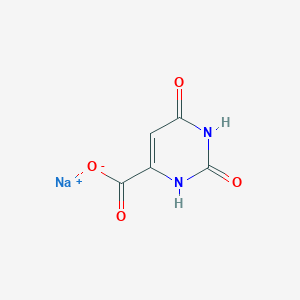
Sodium orotate
Overview
Description
Sodium orotate is an organic sodium salt comprising equal numbers of sodium and orotate ions . It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, and a mouse metabolite . It is also a member of the list of compounds present in human urinary deposits and calculi .
Molecular Structure Analysis
Sodium orotate has the molecular formula C5H3N2NaO4 . The molecular structure of Sodium orotate comprises equal numbers of sodium and orotate ions .
Physical And Chemical Properties Analysis
Sodium orotate has a molecular weight of 178.08 g/mol . The physical and chemical properties of Sodium orotate are not explicitly detailed in the retrieved resources.
Scientific Research Applications
Nutritional Supplement
Sodium orotate is used as a mineral carrier in which orotic acid binds with a mineral to ensure proper delivery to the tissues in the body . This makes it an effective nutritional supplement.
Source of Orotic Acid
Sodium orotate serves as a source of orotic acid, which is used for improving athletic performance and endurance, and for heart health .
Treatment of Heart Conditions
Sodium orotate has been used in the treatment of heart-related conditions. It’s believed to repair heart cells and improve the symptoms of heart failure .
Mineral Delivery
Sodium orotate is used as a mineral delivery system. The orotate ion is used to transport the sodium to cells within the body .
Bioavailability
Sodium orotate has a high bioavailability, which means it is easily absorbed into the bloodstream and can be efficiently utilized by the body .
Transport of Orotate
Human URAT1 (hURAT1) mediates the transport of orotate, which is crucial for the synthesis of genetic material .
Mechanism of Action
Target of Action
Sodium orotate primarily targets the Human Urate Transporter 1 (hURAT1) . hURAT1 is a protein that mediates the transport of orotate, a precursor of pyrimidine synthesis . This transporter is particularly active in the kidney and liver, where it facilitates the uptake of orotate .
Mode of Action
Sodium orotate interacts with hURAT1 to mediate a time- and dose-dependent uptake of orotate . This interaction is strong enough to inhibit the transport of other substances like urate, nicotinate, and probenecid . Thus, sodium orotate’s mode of action involves facilitating the transport of orotate into cells via hURAT1 .
Biochemical Pathways
Once inside the cell, orotate is converted to uridine 5′-triphosphate (UTP), which is utilized for the synthesis of RNA and for the synthesis of uridine 5′-diphosphohexoses and uridine 5′-diphosphohexosamines (UDP sugars) . These UDP sugars are used in the glycosylation of the basement membrane collagen, a process that is crucial for the synthesis of basement membrane material . This pathway is particularly active in the kidney, where exogenous orotate incorporation is important for the synthesis of basement membrane material .
Pharmacokinetics
Research suggests that sodium orotate has a more potent and effective action compared to other lithium compounds, such as lithium carbonate . This is likely due to differences in transport and uptake properties, which allow for reduced dosing and mitigation of toxicity concerns .
Result of Action
The primary result of sodium orotate’s action is the facilitated transport of orotate into cells, where it can be used in the synthesis of RNA and UDP sugars . This can have various downstream effects, including the synthesis of basement membrane material in the kidney .
Action Environment
The action of sodium orotate can be influenced by various environmental factors. For instance, the activity of hURAT1, the primary target of sodium orotate, can vary depending on the physiological conditions of the body . .
Safety and Hazards
properties
IUPAC Name |
sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHMWDSJKLNDTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021083 | |
| Record name | Orotic acid, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium orotate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21401 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium orotate | |
CAS RN |
154-85-8 | |
| Record name | Sodium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orotic acid, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K54797G2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

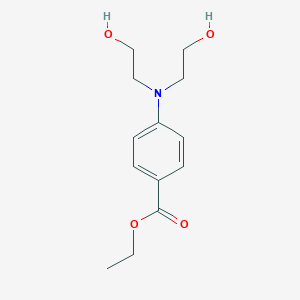

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
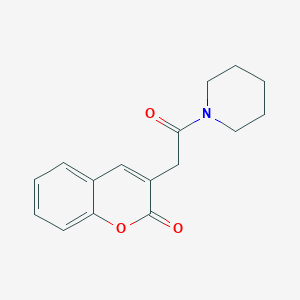



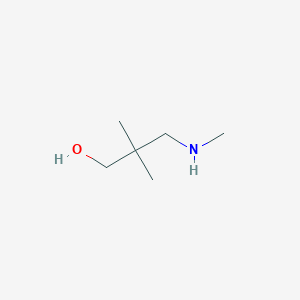
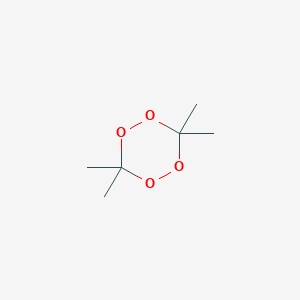
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
